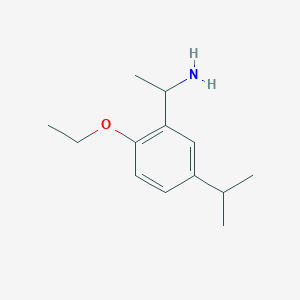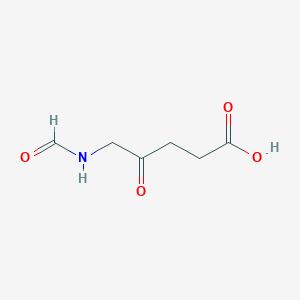
5-Formamido-4-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Formamido-4-oxopentanoic acid is an organic compound with the molecular formula C6H9NO4 It is characterized by the presence of a formamido group and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formamido-4-oxopentanoic acid typically involves the reaction of 4-oxopentanoic acid with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamido group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and efficiency. These methods often incorporate automated systems to precisely control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Formamido-4-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Formamido-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Formamido-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The ketone group may also play a role in the compound’s reactivity and interactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Oxopentanoic acid: Similar in structure but lacks the formamido group.
5-Aminolevulinic acid: Contains an amino group instead of a formamido group.
Levulinic acid: Another related compound with a ketone group but different functional groups
Uniqueness
5-Formamido-4-oxopentanoic acid is unique due to the presence of both a formamido group and a ketone group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
878556-11-7 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-formamido-4-oxopentanoic acid |
InChI |
InChI=1S/C6H9NO4/c8-4-7-3-5(9)1-2-6(10)11/h4H,1-3H2,(H,7,8)(H,10,11) |
InChI Key |
FWYAISRCTGPVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)CNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


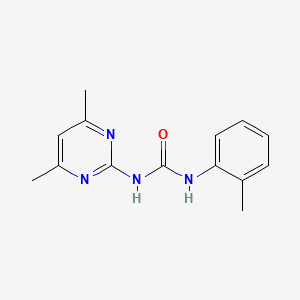
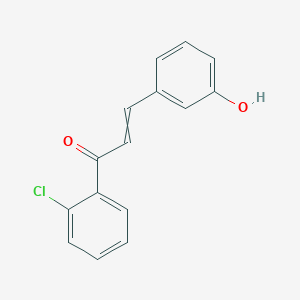

![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
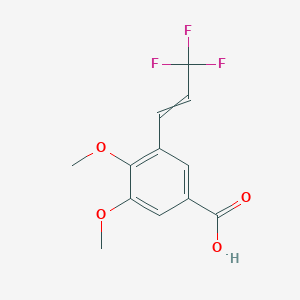
![1,2-Ethanediamine, N-[(methoxydimethylsilyl)methyl]-](/img/structure/B12594941.png)
![N~1~-{2-[(E)-Benzylideneamino]ethyl}ethane-1,2-diamine](/img/structure/B12594945.png)


